1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane
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Overview
Description
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane is a chemical compound with a complex structure that includes chlorine, sulfur, and fluorine atoms
Preparation Methods
The synthesis of 1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane typically involves the reaction of trichloroethylene with sulfur and fluorine-containing reagents under controlled conditions. Industrial production methods may include the use of catalysts such as antimony, chromium, iron, and alumina at high temperatures to facilitate the reaction. The exact reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing chlorine, sulfur, and fluorine atoms into target molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The pathways involved in its action include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .
Comparison with Similar Compounds
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane can be compared with other similar compounds, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound is also a chlorofluorocarbon with similar chemical properties but lacks the sulfur atom.
Properties
CAS No. |
63552-55-6 |
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Molecular Formula |
C2Cl4F2S |
Molecular Weight |
235.9 g/mol |
IUPAC Name |
(1,1,2-trichloro-2,2-difluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl4F2S/c3-1(4,9-6)2(5,7)8 |
InChI Key |
MWHDAAAVFXQPPP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(SCl)(Cl)Cl)(F)(F)Cl |
Origin of Product |
United States |
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